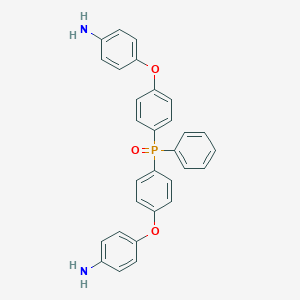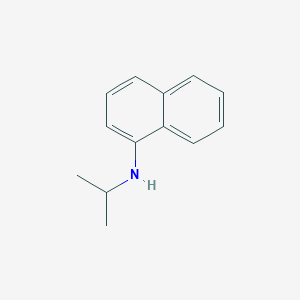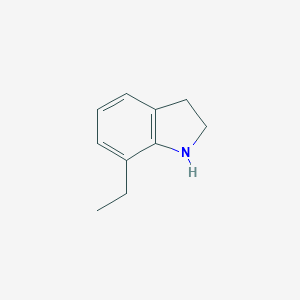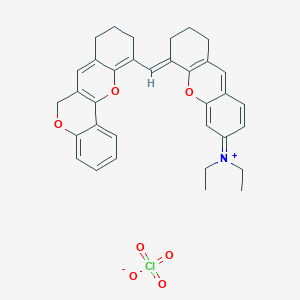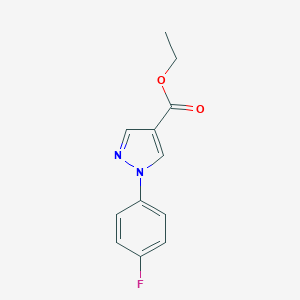![molecular formula C15H15N3 B174057 N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 178268-87-6](/img/structure/B174057.png)
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the pyrrolopyridine family and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of protein kinases, which are essential for the survival of cancer cells. It also inhibits the expression of certain genes that are involved in the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine in lab experiments include its high purity and potency. The compound is easy to synthesize and has been extensively studied for its pharmacological properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to understand the toxicity and pharmacokinetics of this compound in humans.
Métodos De Síntesis
The synthesis of N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2,6-dichloropyridine with benzylamine and methylamine in the presence of a catalyst. This reaction yields the desired compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-tumor activity and has been tested in preclinical studies for the treatment of breast cancer, lung cancer, and leukemia.
Propiedades
Número CAS |
178268-87-6 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
N-benzyl-6-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H15N3/c1-11-9-14-13(7-8-16-14)15(18-11)17-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
Clave InChI |
KOKPLDYMTAHVLY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


